O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxy group attached to a pyridyl ring, which is further connected to a hydroxylamine group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-pyridinecarboxaldehyde and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Automated Synthesis: Automated systems can be employed to precisely control reaction conditions, ensuring consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution Reagents: Various nucleophiles, such as halides or amines, can be used for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and substituted pyridyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
O-Methylhydroxylamine: Similar in structure but lacks the pyridyl ring.
O-Ethylhydroxylamine: Contains an ethyl group instead of a methoxy group.
Hydroxylamine-O-sulfonic acid: A related compound with a sulfonic acid group.
Uniqueness
O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine is unique due to the presence of both the methoxy and pyridyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile reagent in synthetic chemistry and a valuable tool in scientific research.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
O-[(4-methoxypyridin-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H10N2O2/c1-10-7-2-3-9-6(4-7)5-11-8/h2-4H,5,8H2,1H3 |
InChI Key |
IQXONDLZHRBIKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.